molecular formula C13H13BrClNO5 B1609884 (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 518033-33-5

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B1609884
CAS No.: 518033-33-5
M. Wt: 378.6 g/mol
InChI Key: RYLVNYDICPAOQR-HUXSOILUSA-N
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Description

The compound “(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” (CAS: 518033-33-5) is a structurally complex molecule featuring a tetrahydrofuran core substituted with hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and a halogenated indole moiety at position 2 via an ether linkage. The molecular formula is C₁₃H₁₃BrClNO₅, with a molecular weight of 378.6 g/mol .

The tetrahydrofuran diol backbone resembles carbohydrate-like structures, suggesting possible applications in medicinal chemistry or as a biochemical probe. According to GLPBIO, this compound is strictly for research use, with solubility data indicating a stock solution concentration of 10 mM (requiring 2.6413 mL for a 10 mg sample) .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)7(3-16-6)20-13-12(19)11(18)8(4-17)21-13/h1-3,8,11-13,16-19H,4H2/t8-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLVNYDICPAOQR-HUXSOILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(O3)CO)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436088
Record name X-riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518033-33-5
Record name X-riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3R,4S,5R)-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known by its CAS number 518033-33-5 , is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C13H13BrClNO5C_{13}H_{13}BrClNO_5, with a molecular weight of approximately 378.6 g/mol . It is characterized by the presence of both bromine and chlorine substituents on the indole ring, which may influence its interaction with biological targets.

Solubility and Stability

The compound exhibits variable solubility depending on the solvent used. For instance, it can be prepared as a stock solution at concentrations such as 1 mM or 10 mM using appropriate solvents like DMSO or PEG300. The stability of the compound is optimized when stored at low temperatures (e.g., -80°C) for short durations to prevent degradation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically:

  • Target Enzymes : It has shown promise in inhibiting certain kinases involved in cancer signaling pathways, which could lead to reduced tumor growth and metastasis.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole with similar structures to our compound inhibited the growth of various cancer cell lines. The study reported IC50 values indicating potent activity against breast and lung cancer cells .

Study 2: Enzyme Inhibition

Another research article focused on the enzyme inhibition properties of indole derivatives. The results suggested that this compound could effectively inhibit specific kinases crucial for tumor progression .

Summary of Findings

The biological activity of this compound appears promising based on preliminary studies. Its potential as an anticancer agent and enzyme inhibitor warrants further investigation.

Scientific Research Applications

Biochemical Assays

X-Gal is widely used as a chromogenic substrate in molecular biology. Its primary application lies in the detection of β-galactosidase activity. When cleaved by this enzyme, X-Gal produces a blue precipitate, allowing for easy visualization of gene expression in various organisms.

Gene Cloning and Expression Studies

In gene cloning experiments, X-Gal is often included in agar plates to facilitate the identification of recombinant colonies. The presence of β-galactosidase indicates successful insertion of a gene into a plasmid vector that contains the lacZ gene. This method is crucial for screening clones during molecular cloning procedures.

Histochemical Staining

X-Gal is utilized in histochemical staining protocols to visualize β-galactosidase expression in tissue sections. This application is particularly valuable in developmental biology studies where researchers investigate gene expression patterns during organism development.

Pharmaceutical Research

The compound's indole structure has implications in drug discovery and development. Indole derivatives are known for their biological activities, including anti-cancer properties and effects on neurotransmitter systems. Research into modifications of X-Gal could lead to new pharmacological agents.

Case Study 1: Detection of Gene Expression

A study published in Nature Biotechnology employed X-Gal to detect β-galactosidase activity in transgenic mice. The researchers used X-Gal staining to visualize the expression patterns of a specific gene during embryonic development, demonstrating its utility in developmental genetics.

Case Study 2: Screening Recombinant Bacteria

In a study focused on the optimization of plasmid vectors for protein production, researchers utilized X-Gal to screen for successful transformants. The study illustrated how X-Gal can simplify the identification process by providing a visual cue for successful gene insertion into bacterial hosts.

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Biochemical AssaysDetection of β-galactosidase activitySimple visualization through color change
Gene CloningScreening recombinant coloniesEfficient identification of successful clones
Histochemical StainingVisualization of gene expression in tissuesDetailed insights into developmental processes
Pharmaceutical ResearchExploration of novel drug candidatesPotential for discovering new therapeutic agents

Comparison with Similar Compounds

(a) (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS: 550-33-4)

  • Molecular Formula : C₁₀H₁₂N₄O₄
  • Molecular Weight : 252.23 g/mol
  • Key Features : Purine base (adenine analog) instead of indole; lacks halogen substituents.
  • Hazards : Classified as acutely toxic (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
  • Comparison : The absence of halogens reduces electrophilicity but increases solubility (purine’s polarity). The tetrahydrofuran core is identical, but stereochemical differences (2R vs. 2S) may alter target binding.

(b) 8-Bromoadenosine (CAS: 2946-39-6)

  • Molecular Formula : C₁₀H₁₂BrN₅O₄
  • Molecular Weight : 366.14 g/mol
  • Key Features : Bromine at position 8 of the purine ring; retains the tetrahydrofuran diol backbone.
  • Comparison : Bromination on the purine (vs. indole) may influence nucleoside transport or kinase inhibition. Molecular weight is lower than the target compound due to fewer substituents .

Halogenated Heterocyclic Derivatives

(a) 1-((2R,4S,5S)-4-(5-(3-Bromophenyl)-4-fluoro-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

  • Molecular Formula : C₁₉H₂₀BrFN₄O₅
  • Molecular Weight : 491.29 g/mol
  • Key Features : Bromophenyl-triazole substituent; fluorinated triazole enhances metabolic stability.
  • The tetrahydrofuran core is modified with a hydroxymethyl group, similar to the target compound .

(b) (4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol

  • Molecular Formula : C₂₃H₂₇ClO₇
  • Molecular Weight : 450.91 g/mol
  • Key Features : Dual tetrahydrofuran moieties; chlorine at position 4 of the phenyl ring.
  • Comparison : The extended structure increases molecular weight but reduces solubility. Chlorine’s position on phenyl (vs. indole) may alter target selectivity .

Key Findings

  • Stereochemistry: The 2S,3R,4S,5R configuration distinguishes it from nucleoside analogs (e.g., 2R in adenosine derivatives), impacting binding to chiral biological targets.
  • Solubility : The target compound’s solubility profile (2.64 mL for 10 mM) suggests moderate polarity, likely influenced by the indole’s hydrophobicity .

Research Implications

The indole moiety may confer affinity for serotonin receptors or kinase domains, while halogenation could improve metabolic stability. In contrast, nucleoside analogs (e.g., 8-Bromoadenosine) are often explored for antiviral or anticancer activity due to their resemblance to endogenous nucleotides .

Preparation Methods

Synthetic Strategy Overview

The synthesis generally involves three key stages:

This approach requires stereoselective synthesis and careful control of reaction conditions to preserve the stereochemistry and functional group integrity.

Preparation of the Tetrahydrofuran Core

The tetrahydrofuran ring with specific stereochemistry ((2S,3R,4S,5R)-configuration) is typically prepared from carbohydrate precursors or through stereoselective ring closure reactions.

  • Starting materials : Carbohydrate derivatives such as protected ribose or related sugars are commonly used.
  • Protection/Deprotection steps : Hydroxyl groups at positions 3 and 4 are protected during early steps to allow selective functionalization at position 2.
  • Ring closure : Intramolecular cyclization forms the tetrahydrofuran ring, preserving stereochemistry via chiral auxiliaries or catalysts.

Introduction of the 5-(Hydroxymethyl) and 3,4-Diol Groups

  • The hydroxymethyl group at position 5 is introduced by selective oxidation or substitution reactions on the sugar precursor.
  • The 3,4-diol groups are typically unmasked by deprotection of protected hydroxyl groups after ring formation.
  • Careful control of reaction conditions is necessary to avoid epimerization or degradation of the sugar moiety.

Attachment of the (5-Bromo-4-chloro-1H-indol-3-yl)oxy Group

The key step is the etherification of the tetrahydrofuran 2-position hydroxyl with the halogenated indole derivative.

  • Halogenated indole preparation : The 5-bromo-4-chloro-1H-indole is synthesized or procured with high purity.
  • Activation of the sugar hydroxyl : The 2-position hydroxyl is activated, often by conversion to a leaving group (e.g., tosylate or mesylate) or by direct nucleophilic substitution.
  • Coupling reaction : The indolyl moiety is introduced via nucleophilic substitution or Mitsunobu-type reaction to form the ether bond.
  • Reaction conditions : Mild, anhydrous conditions with inert atmosphere to prevent degradation of sensitive groups.

Purification and Characterization

  • Purification is achieved by chromatographic techniques such as HPLC or flash chromatography.
  • Characterization includes NMR spectroscopy (to confirm stereochemistry and substitution), mass spectrometry, and elemental analysis.

Data Table: Stock Solution Preparation (From GlpBio Data)

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 2.6413 0.5283 0.2641
5 13.2066 2.6413 1.3207
10 26.4131 5.2826 2.6413

Note: Stock solutions are prepared according to solubility and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Heating to 37°C and ultrasonic bath can aid solubility.

Research Findings and Notes on Preparation

  • The stereoselective synthesis of the tetrahydrofuran ring is critical to maintain biological activity and chemical stability.
  • The halogen substituents (bromo and chloro) on the indole ring influence reactivity and require careful handling during coupling.
  • Ether bond formation at the 2-position of the sugar is typically achieved via nucleophilic substitution under mild conditions to avoid decomposition.
  • The compound is sensitive to repeated freeze-thaw cycles; aliquoting stock solutions is recommended.
  • Co-solvents such as DMSO, PEG300, Tween 80, and corn oil are used for formulation in biological assays, requiring stepwise solvent addition to maintain solution clarity.

Summary Table of Key Preparation Steps

Step Description Key Conditions/Notes
Tetrahydrofuran core synthesis Stereoselective ring closure from carbohydrate precursor Use of chiral auxiliaries, protection steps
Hydroxymethyl and diol introduction Selective oxidation or deprotection of hydroxyl groups Mild conditions to preserve stereochemistry
Indole moiety preparation Synthesis or procurement of 5-bromo-4-chloro-1H-indole High purity, halogenated aromatic system
Etherification at 2-position Nucleophilic substitution or Mitsunobu reaction Anhydrous, inert atmosphere, mild temp
Purification Chromatography (HPLC, flash) Confirm purity and stereochemistry
Stock solution preparation Dissolution in suitable solvents, aliquoting Storage at -80°C, avoid freeze-thaw cycles

Q & A

Q. What are the critical steps for synthesizing this compound, and how can stereochemical integrity be maintained?

  • Methodological Answer: Synthesis requires careful control of reaction conditions to preserve stereochemistry. Key steps include:
  • Protecting Groups: Use temporary protecting groups (e.g., acetyl or silyl ethers) for hydroxyl groups to prevent undesired side reactions during indole coupling .
  • Coupling Reaction: Optimize the nucleophilic substitution between the indole derivative and the tetrahydrofuran precursor under anhydrous conditions, using catalysts like Pd(0) for bromo/chloro activation .
  • Purification: Employ gradient chromatography (HPLC or flash column) with polar solvents (e.g., acetonitrile/water) to isolate the product while monitoring enantiomeric purity via chiral stationary phases .

Q. How should researchers characterize the compound’s purity and stereochemistry?

  • Methodological Answer: A combination of analytical techniques is essential:
  • NMR Spectroscopy: Use 1^1H, 13^13C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and assign protons/carbons. Compare shifts with analogous compounds (e.g., ’s spectral data for oxadiazole derivatives) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode with <2 ppm error).
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable, referencing similar tetrahydrofuran-indole structures .
    Table 1: Key Analytical Parameters
TechniqueParametersReference
1^1H NMR500 MHz, DMSO-d6
HRMSESI+, m/z 487.9921 (calc.)

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer: Despite limited hazard data for this specific compound, adopt precautions from structurally similar molecules:
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Storage: Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can researchers design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer: Use a multi-disciplinary approach:
  • Molecular Docking: Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on the indole moiety’s halogen bonds .
  • Biophysical Assays: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) .
  • Cellular Studies: Test cytotoxicity and target modulation in cell lines (e.g., HEK293) using siRNA knockdown to validate specificity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer: Address discrepancies through:
  • Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation explains variability in IC50_{50} values .
  • Orthogonal Assays: Confirm activity via independent methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer: Systematically modify substituents and evaluate effects:
  • Halogen Substitution: Replace bromo/chloro groups with fluoro or iodine to probe electronic effects on target binding .
  • Tetrahydrofuran Modifications: Introduce methyl or azide groups at C2/C5 to assess conformational flexibility .
  • Bioisosteres: Swap the hydroxymethyl group with carboxylate or sulfonamide to improve solubility .

Key Considerations for Experimental Design

  • Stereochemical Pitfalls: Always verify enantiopurity post-synthesis using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Data Reproducibility: Document reaction conditions (temperature, solvent purity) rigorously, as minor variations can alter yields .
  • Ethical Compliance: Follow institutional guidelines for biological testing and toxicity profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 2
(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

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